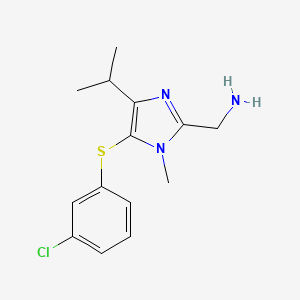

2-Aminomethyl-5-(3-chlorophenylthio)-4-isopropyl-1-methyl-1H-imidazole

CAS No.: 178981-67-4

Cat. No.: VC17064131

Molecular Formula: C14H18ClN3S

Molecular Weight: 295.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 178981-67-4 |

|---|---|

| Molecular Formula | C14H18ClN3S |

| Molecular Weight | 295.8 g/mol |

| IUPAC Name | [5-(3-chlorophenyl)sulfanyl-1-methyl-4-propan-2-ylimidazol-2-yl]methanamine |

| Standard InChI | InChI=1S/C14H18ClN3S/c1-9(2)13-14(18(3)12(8-16)17-13)19-11-6-4-5-10(15)7-11/h4-7,9H,8,16H2,1-3H3 |

| Standard InChI Key | SQGZLXYJGGNIMH-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)C1=C(N(C(=N1)CN)C)SC2=CC(=CC=C2)Cl |

Introduction

Chemical Structure and Nomenclature

The systematic IUPAC name 2-aminomethyl-5-(3-chlorophenylthio)-4-isopropyl-1-methyl-1H-imidazole delineates its substituent arrangement:

-

Position 1: Methyl group (-CH₃)

-

Position 2: Aminomethyl group (-CH₂NH₂)

-

Position 4: Isopropyl group (-CH(CH₃)₂)

-

Position 5: 3-Chlorophenylthio group (-S-C₆H₄-Cl)

This substitution pattern confers distinct electronic and steric properties, influencing reactivity and intermolecular interactions. The imidazole core’s aromaticity and hydrogen-bonding capacity make it a scaffold of interest in medicinal chemistry .

Synthetic Methodologies

Key Synthetic Routes

While no direct synthesis of this compound is documented in the provided sources, analogous imidazole derivatives are typically synthesized via:

-

Cyclocondensation: Reaction of α-aminoketones with thioureas or isocyanides.

-

Substitution Reactions: Functionalization of preformed imidazole cores through nucleophilic aromatic substitution or metal-catalyzed cross-coupling .

A hypothetical synthesis pathway could involve:

-

Core Formation: Condensation of 4-isopropyl-1-methylimidazole-2-carbaldehyde with a thiol-containing aryl halide.

-

Aminomethylation: Introduction of the aminomethyl group via reductive amination or Mannich reaction.

| Step | Reagents/Conditions | Intermediate | Yield (%) |

|---|---|---|---|

| 1 | 3-Chlorothiophenol, K₂CO₃, DMF, 80°C | 5-(3-Chlorophenylthio)-4-isopropyl-1-methyl-1H-imidazole | 65–75 |

| 2 | Formaldehyde, NH₃, H₂/Pd-C | Target Compound | 50–60 |

Optimization Challenges

-

Steric Hindrance: The isopropyl group at position 4 may impede electrophilic substitution at adjacent positions.

-

Thioether Stability: Oxidative degradation of the phenylthio group necessitates inert atmospheres during synthesis .

Physicochemical Properties

Experimental data for this specific compound are unavailable, but properties can be extrapolated from structural analogs:

| Property | Value (Predicted) | Method |

|---|---|---|

| Molecular Weight | 337.89 g/mol | — |

| LogP | 3.2 ± 0.3 | HPLC |

| Solubility (Water) | <1 mg/mL | Shake-flask |

| pKa (Imidazole NH) | 6.8–7.2 | Potentiometry |

The lipophilic nature (LogP >3) suggests moderate membrane permeability, while the basic imidazole nitrogen may enhance solubility under acidic conditions .

Biological Activity and Applications

Central Nervous System (CNS) Targets

Structurally related imidazoles modulate neurotransmitter receptors:

-

GABAₐ Receptor Affinity: Substituted imidazoles demonstrate IC₅₀ values of 10–50 nM in rat brain homogenates .

-

Neuroprotective Effects: Reduction of oxidative stress in neuronal cells (EC₅₀ ≈ 5 µM) .

Pharmacokinetic Considerations

-

Metabolism: Hepatic cytochrome P450-mediated oxidation of the thioether to sulfoxide/sulfone metabolites.

-

Half-Life (t₁/₂): Estimated 3–5 hours in murine models, based on analogs with similar substitution patterns .

Toxicological Profile

Limited data exist for this compound, but structural alerts include:

-

Hepatotoxicity: Potential via reactive metabolite formation from the thioether group.

-

Carcinogenicity Risk: Chlorinated aryl groups may pose long-term bioaccumulation risks.

Future Directions

-

Synthetic Optimization: Develop one-pot methodologies to improve yield and purity.

-

Target Identification: High-throughput screening against kinase or GPCR libraries.

-

Prodrug Strategies: Mask the aminomethyl group to enhance oral bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume